4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Overview
Description
4-(Aminomethyl)-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an aminomethyl group at the 4-position and a trifluoromethyl group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole are antibiotic-resistant Gram-positive bacteria . It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
This compound interacts with its bacterial targets by inhibiting their growth and preventing the development of biofilms . This compound has a broad range of inhibitory effects, suggesting that it targets mechanisms that have a global effect on bacterial cell function .
Biochemical Pathways
It is known that the compound’s mode of action involves the inhibition of macromolecular synthesis in the bacterial cells . This results in a broad range of inhibitory effects, affecting multiple biochemical pathways and having a global effect on bacterial cell function .
Pharmacokinetics
Potent compounds in the same class have shown low toxicity to cultured human embryonic kidney cells , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the effective inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development . These compounds can also eradicate preformed biofilms effectively .
Action Environment
It is known that the compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of enterococcus faecium , suggesting that it maintains its efficacy in diverse environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-amino cyclic ketones, which can be achieved through intramolecular cyclization reactions . The reaction conditions often include the use of tert-butyl nitrite for diazotization, leading to the formation of trifluoromethylated β-diazo ketones as intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization techniques, with optimizations for yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(Aminomethyl)-3-(trifluoromethyl)pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds share the trifluoromethyl group and exhibit similar antimicrobial properties.
Trifluoromethylated fused tricyclic pyrazoles: These compounds also contain the trifluoromethyl group and are used in various chemical and biological applications.
Uniqueness
4-(Aminomethyl)-3-(trifluoromethyl)pyrazole is unique due to the specific combination of the aminomethyl and trifluoromethyl groups on the pyrazole ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,1,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPCPIPIUXYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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